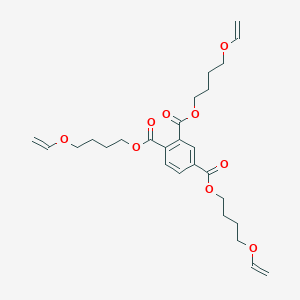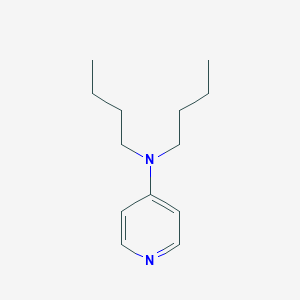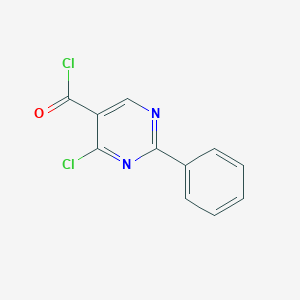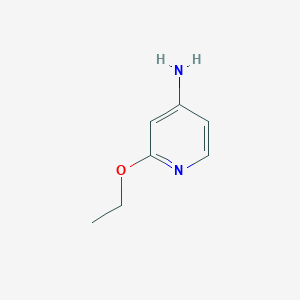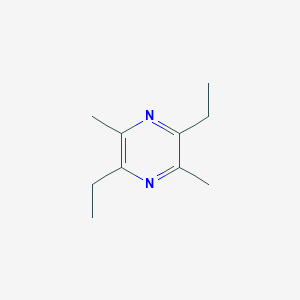
4,5-Difenilimidazol
Descripción general
Descripción
El difenilimidazol es un compuesto orgánico que se caracteriza por la presencia de un anillo imidazol sustituido con dos grupos fenilo. Este compuesto pertenece a la clase de los fenilimidazoles, que son conocidos por sus diversas aplicaciones en varios campos científicos debido a sus propiedades estructurales y químicas únicas .
Aplicaciones Científicas De Investigación
El difenilimidazol tiene una amplia gama de aplicaciones en investigación científica:
Análisis Bioquímico
Biochemical Properties
4,5-Diphenylimidazole plays a crucial role in biochemical reactions, particularly as an inhibitor of α-glucosidase . This compound interacts with enzymes such as α-glucosidase, where it exhibits competitive inhibition. The interaction involves binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity . Additionally, 4,5-Diphenylimidazole has been shown to interact with other biomolecules, including proteins and receptors, influencing various biochemical pathways.
Cellular Effects
The effects of 4,5-Diphenylimidazole on various cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,5-Diphenylimidazole inhibits α-glucosidase, leading to a decrease in glucose release from carbohydrates, which can impact cellular metabolism and energy production . Furthermore, this compound has been found to be non-cytotoxic to human normal dermal fibroblast cells, indicating its potential for therapeutic applications .
Molecular Mechanism
At the molecular level, 4,5-Diphenylimidazole exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of α-glucosidase, acting as a competitive inhibitor . This binding prevents the enzyme from catalyzing the hydrolysis of carbohydrates into glucose, thereby reducing glucose levels in the bloodstream. Additionally, 4,5-Diphenylimidazole may interact with other enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Diphenylimidazole have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against α-glucosidase over extended periods
Dosage Effects in Animal Models
The effects of 4,5-Diphenylimidazole vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits α-glucosidase without causing significant adverse effects At higher doses, there may be potential toxic or adverse effects, which need to be carefully monitored
Metabolic Pathways
4,5-Diphenylimidazole is involved in metabolic pathways related to carbohydrate metabolism. By inhibiting α-glucosidase, it affects the breakdown of carbohydrates into glucose, thereby influencing glucose levels in the bloodstream . The compound may also interact with other enzymes and cofactors involved in metabolic pathways, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 4,5-Diphenylimidazole is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues and cells can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of 4,5-Diphenylimidazole is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El difenilimidazol se puede sintetizar a través de varios métodos. Un enfoque común implica la condensación de benzoína con acetato de amonio en presencia de un catalizador ácido. Otro método incluye la ciclización de amido-nitrilos utilizando la adición catalizada por níquel a los nitrilos, seguida de proto-desmetalación, tautomerización y ciclización deshidratante .
Métodos de Producción Industrial
En entornos industriales, la síntesis de difenilimidazol a menudo emplea un método de síntesis en una sola olla sin metales ni ácidos. Esto implica la reacción de alquinos internos con yodo en dimetilsulfóxido para formar benzilos, que luego se hacen reaccionar in situ con un aldehído y acetato de amonio .
Análisis De Reacciones Químicas
Tipos de Reacciones
El difenilimidazol experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar los correspondientes óxidos de imidazol N.
Reducción: Las reacciones de reducción pueden convertir el difenilimidazol en sus aminas correspondientes.
Sustitución: Las reacciones de sustitución electrófila pueden introducir varios sustituyentes en los anillos fenilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Los reactivos electrófilos como los halógenos o los grupos nitro se pueden introducir en condiciones ácidas o básicas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen óxidos de imidazol N, difenilimidazoles sustituidos y varios derivados de amina .
Mecanismo De Acción
El mecanismo de acción del difenilimidazol implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, como inhibidor de la α-glucosidasa, se une de forma competitiva al sitio activo de la enzima, evitando la descomposición de los carbohidratos en glucosa y, por lo tanto, reduciendo los niveles de glucosa en sangre posprandial . Las interacciones de unión y los cambios conformacionales inducidos por el difenilimidazol se han estudiado utilizando el acoplamiento in silico y simulaciones de dinámica molecular .
Comparación Con Compuestos Similares
Compuestos Similares
Fenilimidazol: Similar al difenilimidazol, pero con solo un grupo fenilo unido al anillo imidazol.
Trifenilimidazol: Contiene tres grupos fenilo unidos al anillo imidazol.
Imidazol-2-tionas: Estos compuestos tienen una porción de tioureido y exhiben diferentes propiedades químicas y actividades biológicas.
Singularidad
El difenilimidazol destaca por sus propiedades estructurales equilibradas, que confieren estabilidad y reactividad. Su doble sustitución fenílica mejora su capacidad para participar en varias reacciones químicas y aumenta su potencial para diversas aplicaciones en investigación científica e industria .
Propiedades
IUPAC Name |
4,5-diphenyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHGOBGXZQKCKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CN2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045700 | |
| Record name | 4,5-Diphenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668-94-0 | |
| Record name | 4,5-Diphenylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=668-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Diphenylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000668940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Diphenylimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Diphenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-diphenyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398688L26Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,5-diphenylimidazole?
A1: The molecular formula of 4,5-diphenylimidazole is C15H12N2, and its molecular weight is 220.27 g/mol.
Q2: What spectroscopic data is available for characterizing 4,5-diphenylimidazole?
A2: 4,5-Diphenylimidazole can be characterized by various spectroscopic techniques. These include:
- Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule. For instance, characteristic peaks are observed for C-N stretching at 1340 cm-1 and C=O stretching at 1718 cm-1 in the case of N-benzoyl-4,5-diphenylimidazole. []
- Nuclear Magnetic Resonance (NMR): Offers detailed information about the structure and bonding environment of the molecule. 1H NMR and 13C NMR data are frequently reported. [, ]
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, providing valuable structural information. [, ]
- UV-Vis Spectroscopy: Useful for studying the electronic transitions within the molecule, which can be related to its structural features. [, ]
Q3: What is the solubility of 4,5-diphenylimidazole in different solvents?
A3: The solubility of 4,5-diphenylimidazole and its derivatives varies depending on the solvent and substituents present. Studies have investigated its solubility in dichloromethane, 1-chlorobutane, toluene, and 2-nitrotoluene. Generally, phenyl-substituted imidazoles exhibit lower solubility in chloroalkanes compared to 1H-imidazole or benzimidazoles. []
Q4: How does the structure of 4,5-diphenylimidazole influence its stability?
A4: The presence of two phenyl groups at the 4 and 5 positions of the imidazole ring significantly affects the stability and reactivity of the compound. These bulky substituents can influence:
- Steric hindrance: The phenyl groups can hinder the approach of reagents, impacting reaction rates and pathways. [, ]
- Electronic effects: The phenyl rings can participate in resonance interactions with the imidazole core, influencing electron density and reactivity. [, ]
- Crystal packing: The phenyl groups play a role in the solid-state arrangement of the molecule, influencing its melting point and other physical properties. []
Q5: Are there any known catalytic applications of 4,5-diphenylimidazole or its derivatives?
A5: While 4,5-diphenylimidazole itself is not widely explored as a catalyst, its unique structure and reactivity make it a potential candidate for developing novel catalytic systems. For instance, its derivatives have been studied for their ability to enhance chemiluminescence reactions, which has analytical applications. []
Q6: How do structural modifications to the 4,5-diphenylimidazole scaffold affect its activity and potency?
A6: Numerous studies have investigated the impact of structural modifications on the activity of 4,5-diphenylimidazole derivatives. Some key findings include:
- N-substitution: Introducing substituents at the N-1 position can significantly alter the compound's properties. For example, N-benzoyl-4,5-diphenylimidazole exhibits unique hydrolysis kinetics compared to other N-acyl imidazoles. [, ]
- 2-position modifications: Modifications at the 2-position can affect both reactivity and biological activity. For instance, 2-aryl-4,5-diphenylimidazoles exhibit varying degrees of inhibition against phenytoin p-hydroxylation. []
- Introduction of heteroatoms: Incorporating heteroatoms into the scaffold, such as sulfur to form 4,5-diphenylimidazole-2-thione, alters the reactivity and enables the synthesis of novel heterocyclic systems like imidazo[2,1-b]thiazines. [, ]
Q7: What analytical techniques are employed to quantify 4,5-diphenylimidazole and its derivatives?
A7: A variety of analytical techniques are utilized to quantify and characterize 4,5-diphenylimidazole and its derivatives, including:
- High-Performance Liquid Chromatography (HPLC): Coupled with various detectors like UV-Vis, fluorescence, and mass spectrometry, HPLC is widely used to separate and quantify these compounds in complex mixtures. [, , ]
- Titration: Potentiometric titration has been employed to determine the dissociation constant of 4,5-diphenylimidazole derivatives. []
Q8: What are some examples of cross-disciplinary applications of 4,5-diphenylimidazole and its derivatives?
A8: Research on 4,5-diphenylimidazole and its derivatives spans multiple disciplines, including:
- Organic Synthesis: The compound serves as a versatile building block for synthesizing a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. [, , ]
- Analytical Chemistry: Derivatives of 4,5-diphenylimidazole have found use as fluorescent probes and chemiluminescence enhancers in analytical assays. [, ]
- Coordination Chemistry: The imidazole ring acts as a coordinating moiety in various metal complexes, leading to diverse structures and potential applications in catalysis. [, , , , ]
- Medicinal Chemistry: Certain 4,5-diphenylimidazole derivatives have shown potential as enzyme inhibitors and antiproliferative agents. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


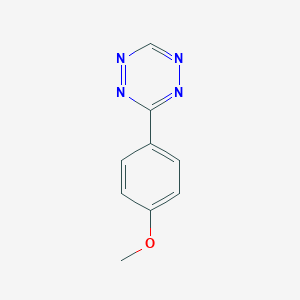


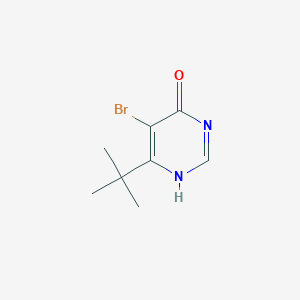
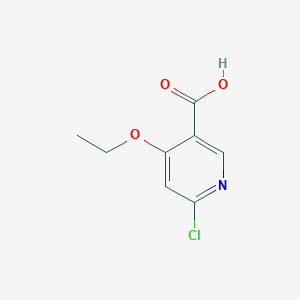


![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B189358.png)
